![molecular formula C14H13IN2O2 B3119825 Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide CAS No. 25565-20-2](/img/structure/B3119825.png)
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide
Overview
Description
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics .
Synthesis Analysis
Pyridinium salts have been synthesized through various routes . One common method is the Kröhnke pyridine synthesis, which involves a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . Pyridinium zwitterions have also been used in cyclization reactions for the synthesis of novel heterocyclic compounds .Molecular Structure Analysis
The molecular formula of this compound is C14H13IN2O2 . It has a molecular weight of 368.17 .Chemical Reactions Analysis
Pyridinium salts have shown a wide range of reactivity . They have been used as pyridinium ionic liquids, as pyridinium ylides, and in various other applications .Scientific Research Applications
Nonlinear Optics and Crystal Structure Analysis
Pyridinium derivatives, including the compound of interest, have been extensively studied for their potential applications in nonlinear optics. These compounds have shown promise due to their substantial second-order nonlinear optical coefficients and hyperpolarizability. The crystal structures of these compounds, characterized by X-ray diffraction studies, reveal insights into their electronic structure and property, crucial for understanding and harnessing their nonlinear optical behavior (Okada et al., 2003), (Umezawa et al., 2005), (Zhang et al., 2008).
Surface Interaction and Self-Assembly
Studies have examined the interaction of Pyridinium derivatives with various substances like cyclodextrins. These interactions have led to the formation of 'supramolecular polymers' with remarkable fluorescence properties, significant for applications in materials science and sensing technologies (Ivanova et al., 2010).
Organic-Inorganic Hybrid Materials
Research has explored the synthesis of pyridinium-metal iodide complexes, aiming to develop new materials with favorable nonlinear optical properties. The crystal structures of these complexes provide insights into their potential as nonlinear optical materials (Glavcheva et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Structurally diverse pyridinium salts, which this compound is a part of, are known to be involved in a wide range of research topics . They have been highlighted for their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Pyridinium salts, in general, are known for their unique reactivity . They play a significant role in the construction of nitrogen- and sulfur-containing heterocycles .
Biochemical Pathways
Pyridinium salts are known to be involved in a variety of biochemical processes due to their diverse structures and reactivity .
Result of Action
Pyridinium salts are known to have a wide range of applications, including their use as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2.HI/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(7-5-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b3-2+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGUFHLMZPMDA-SQQVDAMQSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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